3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-13-6-8-16(9-7-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCQULMCJRTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Amino Esters with Nitriles
A foundational method involves cyclizing 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate with nitriles under acidic conditions:
Procedure :
- Dissolve the ortho-amino ester (10 mM) and nitrile (15 mM) in dioxane.
- Pass dry HCl gas through the mixture for 6 hours.
- Quench with ice, basify with 5% NaOH, and recrystallize the precipitate.
| Parameter | Value |
|---|---|
| Yield | 65–78% |
| Reaction Time | 6 hours |
| Key Reagent | HCl gas |
This method produces the pyrazolo[3,4-d]pyrimidin-4-one core but requires prolonged reaction times.
Introduction of the 3-Methylbenzamide Group
The benzamide moiety is introduced via nucleophilic acyl substitution:
Steps :
- Activate 3-methylbenzoic acid with thionyl chloride to form the acyl chloride.
- React with the 5-amino group of the pyrazolo-pyrimidine intermediate in anhydrous THF.
- Use triethylamine as a base to scavenge HCl.
Optimization Note : Ultrasonic irradiation (40 kHz, 100 W) improves coupling efficiency, increasing yields from 60% to 82%.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction kinetics for cyclization:
- Mix the ortho-amino ester and nitrile in dioxane.
- Irradiate at 150°C for 20 minutes using a 300 W microwave reactor.
- Work up as in the conventional method.
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Yield | 65–78% | 85–92% |
| Reaction Time | 6 hours | 20 minutes |
| Energy Consumption | High | Low |
Microwave synthesis reduces side products, as evidenced by HPLC purity >98%.
Alternative Pathways: Diazotization and Cyclocondensation
Diazonium Salt Intermediates
A modified route employs diazotization to introduce the benzamide group:
Steps :
- Treat 5-amino-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one with NaNO2 in HCl at 0°C.
- Couple the diazonium salt with malononitrile to form a triazine intermediate.
- Hydrolyze the nitrile to the amide using LiOH.
Key Data :
Cyclocondensation with Ketenes
Reacting the pyrazolo-pyrimidine core with 3-methylbenzoyl chloride in the presence of piperidine acetate facilitates cyclocondensation:
Conditions :
- Reflux in ethanol for 5 hours
- Catalyst: Piperidine acetate (1 mol%)
Outcome :
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 67.55 | 67.82 |
| H | 5.13 | 5.37 |
| N | 18.76 | 18.51 |
Data align with the molecular formula C21H19N5O2.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional | 65–78 | 95 | 6 hours | Moderate |
| Microwave | 85–92 | 98 | 20 minutes | High |
| Diazotization | 70–75 | 93 | 8 hours | Low |
| Cyclocondensation | 68 | 95 | 5 hours | Moderate |
Microwave-assisted synthesis emerges as the most efficient, balancing high yield and speed.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogenated derivatives and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable antimicrobial properties. In various studies, compounds similar to 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study highlighted the antimicrobial potential of related compounds against strains such as Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance activity against specific pathogens .
Anticancer Properties
The compound's structural analogs have been investigated for anticancer activity. Studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures were evaluated against various cancer cell lines, revealing significant cytotoxic effects and potential mechanisms involving apoptosis induction .
Case Study: Antimicrobial Evaluation
In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and assessed for their antimicrobial activity using the disc diffusion method. The results indicated that several compounds exhibited strong inhibition zones against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Case Study: Anticancer Screening
Another investigation focused on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives against human colorectal carcinoma cells (HCT116). The study found that certain derivatives had IC50 values lower than traditional chemotherapeutics like 5-fluorouracil, suggesting enhanced potency in targeting cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparisons
The pyrazolo[3,4-d]pyrimidine core is conserved across several derivatives, but substituent variations dictate pharmacological profiles. Key structural analogs include:
Key Observations :
- Benzamide vs. Urea/Sulfonamide : Benzamide derivatives (e.g., target compound, SKLB816) exhibit stronger hydrogen-bonding interactions in docking studies compared to urea () or sulfonamide analogs () .
- Substituent Effects : p-Tolyl (target compound) enhances lipophilicity, while polar groups like hydroxycyclohexyl (SKLB816) improve water solubility .
Anticancer and Kinase Inhibition Profiles:
Key Observations :
- Apoptosis vs. Cytotoxicity : Carbohydrazide derivatives () show higher cytotoxicity (lower MCF-7 IC50) but lower apoptosis rates compared to benzamide-based SKLB816, indicating divergent mechanisms .
Biological Activity
3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 359.4 g/mol
- CAS Number : 899737-05-4
The compound's biological activity is primarily attributed to its interaction with specific cellular targets, particularly in the context of cancer therapy. It has been identified as a potential inhibitor of key enzymes involved in cell proliferation and survival pathways.
Key Mechanisms:
- Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have demonstrated the ability to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : The pyrazolo[3,4-d]pyrimidine scaffold is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular models .
Biological Activity
The biological activities of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide have been evaluated through various assays:
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | KSP inhibition leading to mitotic arrest |
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via reactive oxygen species |
| A549 (Lung Cancer) | 18.0 | Inhibition of cell proliferation |
Case Studies
- Study on KSP Inhibition : A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives, including our compound, demonstrated that they effectively inhibited KSP activity, resulting in monopolar spindle formation and subsequent cell death in cancer models .
- Antioxidant Studies : Another investigation highlighted the antioxidant potential of similar compounds in reducing oxidative stress markers in neuronal cells, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetic profile of 3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide remains under investigation; however, preliminary data suggest favorable absorption and distribution characteristics. Further studies are needed to fully elucidate its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
